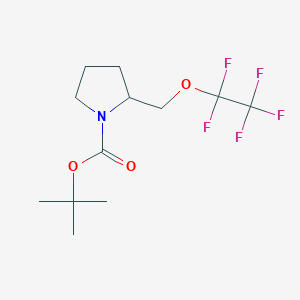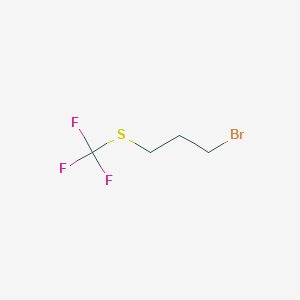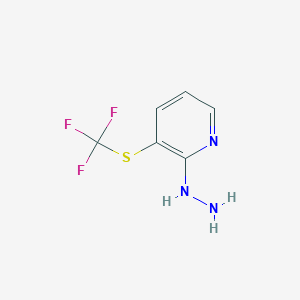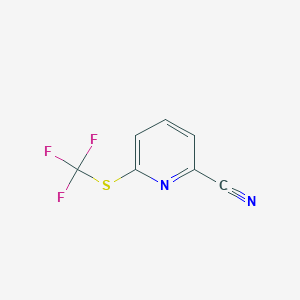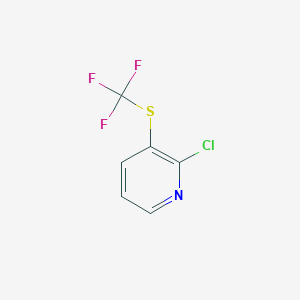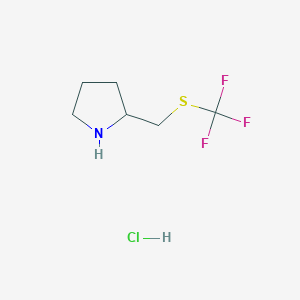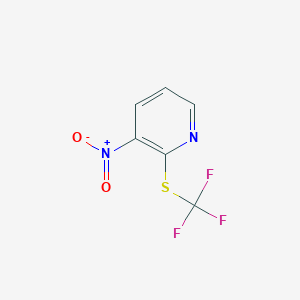
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of iodine, trifluoromethyl, and trifluoromethylsulphanyl groups attached to the pyridine ring
科学的研究の応用
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: It can be used in the development of agrochemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of 2,5-difluoropyridine followed by the introduction of the trifluoromethylsulphanyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The trifluoromethylsulphanyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation of the trifluoromethylsulphanyl group can produce a sulfone.
作用機序
The mechanism of action of 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and trifluoromethylsulphanyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-Iodo-5-trifluoromethylpyridine
- 2-Bromo-5-trifluoromethylpyridine
- 2-Chloro-5-trifluoromethylpyridine
Uniqueness
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine is unique due to the presence of both trifluoromethyl and trifluoromethylsulphanyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.
特性
IUPAC Name |
2-iodo-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6INS/c8-6(9,10)3-2-15-5(14)1-4(3)16-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYFIOBOCLYIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

